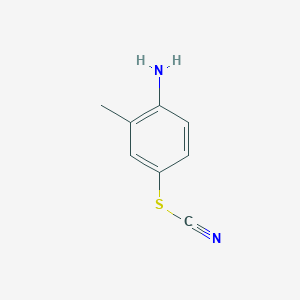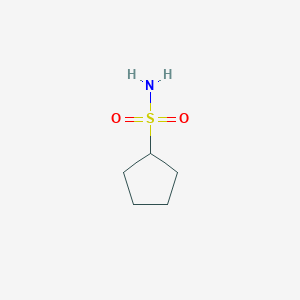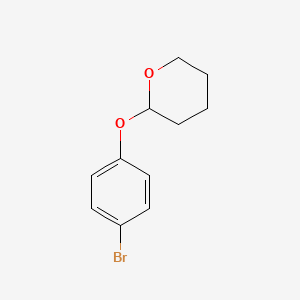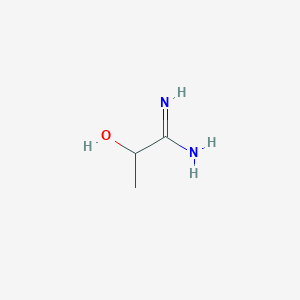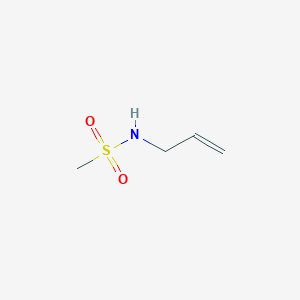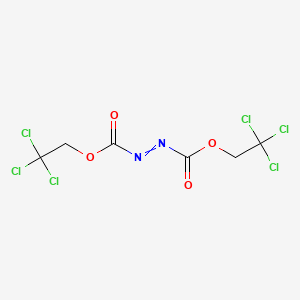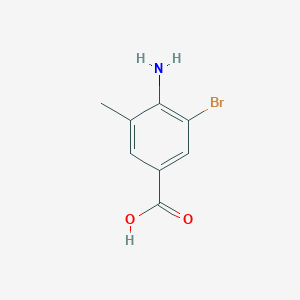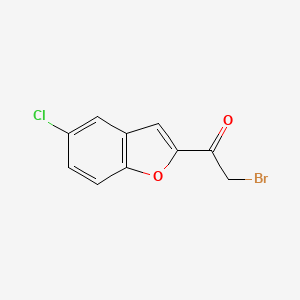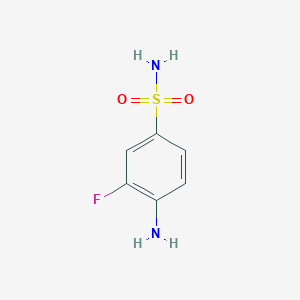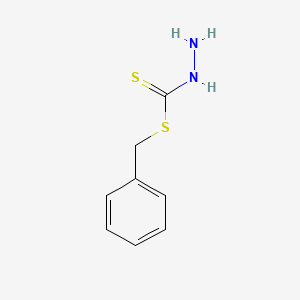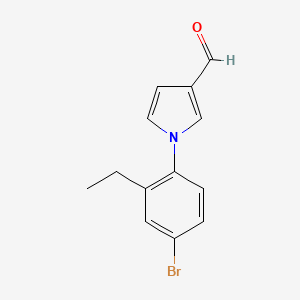
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrole ring attached to a bromo-ethylphenyl group at one position and a carbaldehyde group at the third position . The bromo-ethylphenyl group consists of a phenyl (benzene) ring with a bromine atom and an ethyl group attached . The carbaldehyde group consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen .Chemical Reactions Analysis
As a pyrrole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrroles are known to participate in electrophilic substitution reactions, especially at the alpha-position (the carbon next to the nitrogen in the ring) . The bromine atom in the bromo-ethylphenyl group could also potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the polar carbonyl group, the aromatic pyrrole and phenyl rings, and the bromine atom .Scientific Research Applications
Synthesis Methods
Synthesis of Fluorinated Pyrroles : A study demonstrated efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes using 2-aryl-5-(bromomethyl)-1-pyrrolines. This method is significant for generating new fluorinated pyrrole derivatives (Surmont et al., 2009).
Synthesis of 1-Aroylmethylpyrroles : Research explored the synthesis of 1-aroylmethylpyrroles from 2-bromo-1-(2-aminophenyl)ethan-1-one, which could be linked to the synthesis of similar compounds like 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde (Karousis et al., 2008).
Chemical Properties and Applications
Antimicrobial Activity : A study on Schiff bases of chitosan, incorporating heteroaryl pyrazole derivatives, highlighted the potential antimicrobial applications of compounds structurally related to pyrrole-carbaldehydes (Hamed et al., 2020).
Single Molecule Magnets : The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions, as in a study, suggests potential applications in designing single-molecule magnetic materials (Giannopoulos et al., 2014).
Synthesis of Novel Pyrrole Derivatives : Research on the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate contributes to the broader understanding of pyrrole derivatives and their potential applications in organic chemistry (Singh et al., 2014).
Future Directions
properties
IUPAC Name |
1-(4-bromo-2-ethylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-11-7-12(14)3-4-13(11)15-6-5-10(8-15)9-16/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDPRRPVAVWFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

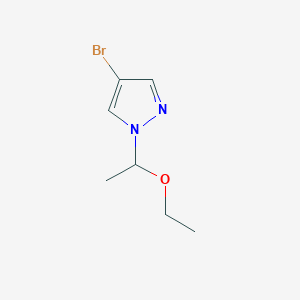
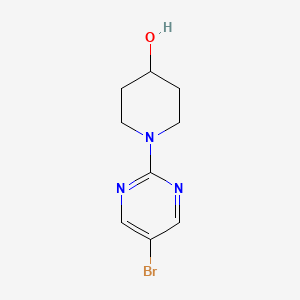
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)
